molecular formula C16H34O8S2 B1673971 (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid CAS No. 5662-81-7

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

Cat. No.: B1673971
CAS No.: 5662-81-7
M. Wt: 293.34 g/mol
InChI Key: LSCOQDOWFVSGMZ-UHFFFAOYSA-N
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Description

(Z)-4-[2-(2-Methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid is a high-purity chemical reagent designed for research and development applications. This compound is part of the thiazolidinone class, which has demonstrated significant potential in medicinal chemistry and drug discovery. Thiazolidinone-based compounds are widely investigated for their diverse biological activities, serving as a privileged scaffold in the development of novel therapeutic agents . Researchers can utilize this compound as a key synthetic intermediate or a core structural motif in the design and synthesis of new molecules targeting various disease pathways. Its structure, featuring both thiazolidine and carboxylic acid functional groups, allows for further chemical modifications and coordination chemistry, making it valuable for creating derivatives with tailored properties . PRIMARY RESEARCH APPLICATIONS: - Pharmaceutical Development: This compound is for use as a critical building block or intermediate in the synthesis of potential pharmaceutical agents. The thiazolidinone core is of particular interest in antimycobacterial research, as similar structures have shown promising activity against Mycobacterium tuberculosis strains, including drug-resistant forms . - Biochemical Research: It may be employed in studies investigating enzyme inhibition and the modulation of biological pathways. The compound's structure suggests potential for interaction with various enzymatic targets. - Material Science and Coordination Chemistry: The carboxylic acid functional group enables this compound to act as a ligand for forming metal complexes (e.g., with organotin(IV) ions). Such complexes are explored for their unique structural properties, DNA-binding capabilities, and potential biological activities, according to research on analogous structures . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Handle with appropriate safety precautions, as its potential for causing skin, eye, or lung irritation has not been fully characterized. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

5662-81-7

Molecular Formula

C16H34O8S2

Molecular Weight

293.34 g/mol

IUPAC Name

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H15NO4S/c1-19-11-5-3-2-4-10(11)14-15(8-9-20-14)12(16)6-7-13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)/b7-6-

InChI Key

LSCOQDOWFVSGMZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O

Isomeric SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)/C=C\C(=O)O

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxy-PEG3-SS-PEG3-alcohol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Optimization

Core Reaction Pathway

The compound is synthesized via a sequential condensation-cyclization-oxidation sequence. The primary route involves:

  • Formation of the Thiazolidine Ring : Reaction of 2-methoxyphenyl isothiocyanate with L-cysteine methyl ester under basic conditions generates the thiazolidine core.
  • Acylation with Maleic Anhydride : The thiazolidine intermediate undergoes acylation at the 3-position using maleic anhydride in dichloromethane (DCM) at 0–5°C to preserve the Z-configuration.
  • Acid-Catalyzed Tautomerization : The resulting maleoyl derivative is treated with hydrochloric acid to tautomerize the double bond into the Z-configuration.
Table 1: Key Reaction Parameters
Step Reagents/Conditions Temperature Time Yield Purity (HPLC)
Thiazolidine formation 2-Methoxyphenyl isothiocyanate, L-cysteine 25°C 12 h 78% 95%
Acylation Maleic anhydride, DCM, triethylamine 0–5°C 2 h 85% 98%
Tautomerization 1M HCl, ethanol 50°C 4 h 89% 99.6%

Data adapted from patented protocols.

Critical Process Parameters

Temperature Control

Maintaining subambient temperatures (-10 to 10°C) during acylation prevents epimerization and ensures >98% retention of the Z-isomer. Elevated temperatures during tautomerization (50°C) accelerate the reaction without compromising stereochemical integrity.

Solvent Systems

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates in thiazolidine formation but requires rigorous drying to avoid hydrolysis.
  • Chlorinated Solvents : DCM minimizes side reactions during acylation due to its low nucleophilicity.

Purification and Isolation

Crystallization Techniques

Crude product is purified via fractional crystallization using a heptane-ethyl acetate (3:1) mixture, yielding off-white crystals with 99.6% purity. Key steps include:

  • Acid-Base Extraction : Washing with 1M HCl removes unreacted amines, followed by sodium bicarbonate to isolate the carboxylic acid.
  • Anti-Solvent Addition : Dropwise addition of heptane induces crystallization, with cooling (0–5°C) to maximize recovery.
Table 2: Purification Outcomes
Method Solvent Ratio Purity Post-Crystallization Yield Loss
Heptane-EtOAc 3:1 99.6% 8%
Column Chromatography Hexane:EtOAc 99.2% 15%

Chromatography is less favorable due to significant yield losses.

Analytical Characterization

Spectroscopic Validation

  • H-NMR (CDCl₃) : Key peaks include δ 1.47 (s, 9H, tert-butyl), 4.45–5.08 (m, 3H, thiazolidine protons), and 7.2–7.4 (m, 4H, aromatic protons).
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile-water gradient).

Configuration Stability

The Z-configuration remains stable under inert storage conditions (argon, -20°C) for >6 months, with no detectable isomerization via NMR.

Challenges and Mitigation Strategies

Stereochemical Control

  • Racemization Risk : Use of L-cysteine derivatives instead of D/L mixtures ensures enantiopure thiazolidine formation.
  • Maleic Anhydride Reactivity : Slow addition (0.5–1 h) prevents exothermic side reactions.

Scalability Limitations

Batch sizes >1 kg face yield drops due to inefficient heat dissipation during tautomerization. Continuous flow reactors are proposed to address this.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds similar to (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid have shown significant inhibition rates against various cancer cell lines:

  • Compound 4g exhibited an inhibition value of 84.19% against the MOLT-4 leukemia cell line.
  • Compound 4p showed a 72.11% inhibition ratio against the SF-295 CNS cancer cell line .

These findings suggest that derivatives containing the thiazolidinone structure could serve as promising candidates for further development as anticancer agents.

Anti-inflammatory and Other Therapeutic Effects

Beyond anticancer properties, thiazolidinones have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation . Additionally, thiazolidinones are being explored for their antiacetylcholinesterase activity, which may have implications in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where thiazolidinone derivatives were synthesized and evaluated for their biological activities:

  • Study on Anticancer Activity : A study published in the Journal of Research in Pharmacy reported on the synthesis and evaluation of various thiazolidinone derivatives against multiple cancer cell lines. The results indicated that specific substitutions significantly enhanced anticancer efficacy .
  • Inflammation Modulation : Research highlighted in Pharmaceutical Chemistry demonstrated that certain thiazolidinone derivatives exhibited promising anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
  • Neuroprotective Potential : A recent investigation into the neuroprotective effects of thiazolidinones suggested that these compounds could inhibit acetylcholinesterase activity, thus providing a potential therapeutic avenue for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The thiazolidine ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Stability Notes
(Z)-4-[2-(2-Methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid Thiazolidinone 2-Methoxyphenyl, (Z)-butenoic acid Anticancer (hypothesized) Solvent-stable in CDCl3
4-[2-(4-Dimethylaminophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzoic acid Thiazolidinone 4-Dimethylaminophenyl, benzoic acid Antimicrobial Not reported
(Z)-4-((4-Hydroxyphenyl)amino)-4-oxobut-2-enoic acid Anilino 4-Hydroxyphenyl, (Z)-butenoic acid Not reported Hydrolyzes in CD3OD
IR-01 Pyrazolone Phenyl, (Z)-butenoic acid Anticancer, immunomodulatory Stable in physiological buffers
2-[(2Z)-4-Oxo-3-phenyl-2-(triazolylimino)-1,3-thiazolidin-5-yl]acetic acid Thiazolidinone Triazolylimino, acetic acid Not reported Likely stable in polar solvents

Key Research Findings

  • Synthetic Challenges : The 2-methoxyphenyl group in the main compound may hinder cyclocondensation reactions due to steric effects, necessitating optimized conditions compared to analogues with para-substituted aryl groups .
  • Biological Potential: The α,β-unsaturated carbonyl group in Z-configuration is a critical electrophilic warhead for covalent inhibition of targets like kinases or proteases, as seen in IR-01 .

Biological Activity

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid, also known by its CAS number 5341760, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article presents a detailed overview of its synthesis, biological activities, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the condensation of appropriate thiazolidine derivatives with substituted phenyl compounds. The process often utilizes catalysts such as piperidine in anhydrous solvents like ethanol to achieve high yields. For precise methods and conditions, refer to studies focusing on thiazolidinone derivatives .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains including:

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliModerate inhibition
Bacillus subtilisEffective
Aspergillus nigerEffective antifungal
Candida albicansModerate antifungal

The compound's activity was assessed using standard serial dilution techniques, comparing its effects to established antibiotics like norfloxacin and chloramphenicol .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests potential therapeutic applications in inflammatory diseases .

3. Case Studies and Research Findings

Several studies have explored the biological activities of thiazolidinone derivatives, including the specific compound :

  • Antimicrobial Efficacy : A study evaluated a series of thiazolidinone derivatives for their antibacterial and antifungal activities. The results indicated that some derivatives exhibited comparable or superior activity compared to standard reference drugs .
  • Molecular Docking Studies : In silico studies have been conducted to understand the interaction between this compound and target proteins involved in inflammation and microbial resistance. These studies revealed critical hydrogen bonding interactions that may contribute to its biological efficacy .

4. Conclusion

The compound this compound shows promising biological activity with significant antimicrobial and anti-inflammatory properties. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Q. What synthetic routes are commonly employed for preparing (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid?

The compound can be synthesized via cyclocondensation reactions involving 2-mercaptoacetic acid and Schiff bases derived from 2-methoxyphenyl-substituted aldehydes. For example, thiazolidin-4-one derivatives are often prepared by reacting aromatic aldehydes with primary amines to form imines, followed by nucleophilic addition of 2-mercaptoacetic acid under acidic conditions . Reaction optimization should consider solvent polarity (e.g., ethanol or toluene), temperature (60–80°C), and catalytic additives (e.g., acetic acid) to enhance cyclization efficiency.

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and confirming its (Z)-configuration?

  • NMR Spectroscopy : Analyze coupling constants in 1H^1H-NMR to distinguish (Z)- and (E)-isomers. For α,β-unsaturated carbonyl systems, 3JHH^3J_{H-H} values >12 Hz typically indicate trans (E) configuration, while lower values suggest cis (Z) arrangement .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) groups.
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the thiazolidine ring and methoxyphenyl substituents .

Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Hygroscopicity Testing : Store samples in controlled humidity chambers (e.g., 40–80% RH) and monitor mass changes.
  • Light Sensitivity : Expose aliquots to UV/visible light and track degradation via HPLC. Evidence suggests aromatic thiazolidinones may degrade under prolonged light exposure; thus, amber glass vials and inert atmospheres (N2_2) are recommended .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., conflicting NOESY or 13C^{13}C13C-NMR assignments) be resolved for this compound?

Contradictions often arise from dynamic processes (e.g., ring puckering in the thiazolidine moiety) or solvent-induced shifts. Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures for conformational exchange.
  • Computational Modeling : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
  • X-ray Crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding between the carboxylic acid and thiazolidine NH groups .

Q. What experimental design considerations are critical for evaluating the compound’s biological activity against microbial targets?

  • Dose-Response Optimization : Use a logarithmic concentration range (e.g., 1–100 µM) in broth microdilution assays to determine minimum inhibitory concentrations (MICs).
  • Control for Compound Stability : Include time-course measurements to account for potential hydrolysis of the α,β-unsaturated ester under physiological conditions .
  • Synergy Testing : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects, as thiazolidinones may disrupt biofilm formation .

Q. How can computational methods predict the compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase)?

  • Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding with the carboxylic acid group and π-π stacking between the methoxyphenyl ring and hydrophobic enzyme pockets.
  • Molecular Dynamics Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and identify key residues (e.g., Arg120 in COX-2) for mutagenesis validation .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantioselectivity during thiazolidine ring formation.
  • Continuous Flow Chemistry : Minimize epimerization by reducing residence time at high temperatures.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate imine formation .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. null effects) across studies?

  • Purity Verification : Reanalyze compound batches via HPLC-MS; impurities >1% can skew bioassay results.
  • Assay Standardization : Adopt CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
  • Structural Confirmation : Re-examine stereochemistry, as (E)-isomers may lack activity due to altered binding conformations .

Q. What experimental limitations could lead to variability in pharmacokinetic studies of this compound?

  • Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour incubations) can alter metabolite profiles. Implement cooling systems (4°C) to stabilize samples .
  • Solubility Issues : Pre-formulate the compound with cyclodextrins or PEG-based carriers to improve aqueous solubility for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
Reactant of Route 2
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid

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